rel-trans-Chalcone Oxide
Overview
Description
rel-trans-Chalcone Oxide: is a chemical compound that belongs to the chalcone family. Chalcones are aromatic ketones that form the central core of many important biological compounds. They are biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants. Chalcones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: rel-trans-Chalcone Oxide can be synthesized through various methods. One common method involves the aldol condensation of acetophenone with benzaldehyde, followed by epoxidation of the resulting chalcone. The reaction conditions typically involve the use of a base such as potassium hydroxide in ethanol, followed by the addition of an oxidizing agent like m-chloroperoxybenzoic acid to form the epoxide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and column chromatography are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: rel-trans-Chalcone Oxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding chalcone derivatives.
Reduction: Reduction reactions can convert it into dihydrochalcones.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted chalcones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Chalcone derivatives with additional functional groups.
Reduction: Dihydrochalcones.
Substitution: Substituted chalcones with various functional groups.
Scientific Research Applications
rel-trans-Chalcone Oxide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of rel-trans-Chalcone Oxide involves its interaction with various molecular targets and pathways:
Molecular Targets: It targets enzymes and proteins involved in inflammatory and cancer pathways.
Pathways Involved: It modulates signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Comparison with Similar Compounds
rel-trans-Chalcone Oxide is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
Chalcone: The parent compound with a similar core structure but without the epoxide group.
Dihydrochalcone: A reduced form of chalcone with different biological activities.
Flavonoids: Compounds derived from chalcones with diverse biological activities
Properties
IUPAC Name |
phenyl-[(2R,3S)-3-phenyloxiran-2-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-13(11-7-3-1-4-8-11)15-14(17-15)12-9-5-2-6-10-12/h1-10,14-15H/t14-,15-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGMJZQVDNZRKT-GJZGRUSLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O2)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@@H](O2)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352520, DTXSID601032735 | |
Record name | Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rel-Phenyl[(2R,3S)-3-phenyl-2-oxiranyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601032735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7570-86-7, 61840-92-4 | |
Record name | trans-Chalcone oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7570-86-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rel-Phenyl[(2R,3S)-3-phenyl-2-oxiranyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601032735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chalcone Oxide, rel-trans- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2AKU44C26 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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